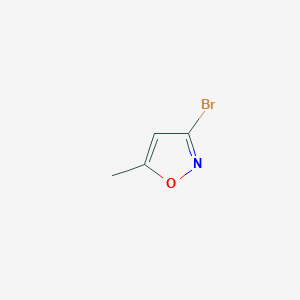

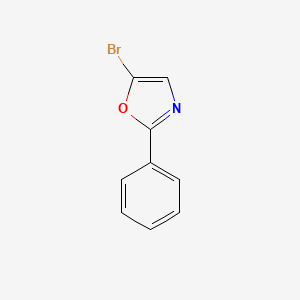

5-Bromo-2-feniloxazol

Descripción general

Descripción

5-Bromo-2-phenyloxazole is a chemical compound that belongs to the oxazole family, characterized by a 5-membered aromatic ring containing both nitrogen and oxygen atoms. The presence of a bromine atom at the 5-position and a phenyl group at the 2-position distinguishes this compound from other oxazoles. The compound's structure and properties allow it to serve as a versatile intermediate in the synthesis of various derivatives with potential biological activities.

Synthesis Analysis

The synthesis of oxazole derivatives often involves strategies that allow for the introduction of various substituents into the oxazole ring. For instance, the synthesis of ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate involves the use of IR spectroscopy, NMR, Mass spectroscopy, and X-ray diffraction analysis to characterize the compound . Similarly, the synthesis of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide from 5-bromoindazole-3-carboxylic acid methylester demonstrates the use of halogenated precursors and nucleophilic substitution reactions . These methods are indicative of the general approaches used in synthesizing 5-bromo-2-phenyloxazole derivatives.

Molecular Structure Analysis

The molecular structure of oxazole derivatives is often confirmed using spectroscopic methods and computational studies. For example, the crystal structure and Hirschfeld surface analysis of ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate provide insights into the intermolecular interactions and the stability of the molecule . Computational studies, including density functional theory (DFT), are used to predict the molecular electrostatic potential, natural bond orbital (NBO) analysis, and nonlinear optical (NLO) properties, as seen in the study of 2-(4-bromobenzyl)-5-ethylsulphonyl-1,3-benzoxazole .

Chemical Reactions Analysis

Oxazole derivatives can undergo various chemical reactions, including nucleophilic substitution, which is a common mechanism for introducing different substituents into the oxazole ring. The reactivity of the bromine atom in 5-bromo-2-phenyloxazole makes it a suitable candidate for further functionalization. For instance, the alkylation of 5-(5-bromofuran-2-yl)-4-methyl-1,2,4-triazole-3-thiol with bromoalkanes is an example of how halogen-containing compounds can react through nucleophilic substitution .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-bromo-2-phenyloxazole derivatives are influenced by their molecular structure. The presence of substituents can affect properties such as solubility, melting point, and boiling point. The crystallographic parameters, such as those reported for ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate, are crucial for understanding the solid-state properties of these compounds . Additionally, the antimicrobial and antiproliferative activities of some derivatives indicate that the physical and chemical properties of these compounds can have significant biological implications .

Aplicaciones Científicas De Investigación

Síntesis y Reacciones

El 5-Bromo-2-feniloxazol es un tipo de oxazol, una clase de compuestos con un anillo de cinco miembros que contiene un átomo de oxígeno y un átomo de nitrógeno . Los oxazoles son conocidos por sus diversas estrategias sintéticas y usos . La síntesis del this compound implica varios pasos, incluida la nitración, la hidrólisis, la hidrogenación, la esterificación, la bromación y la diazotación .

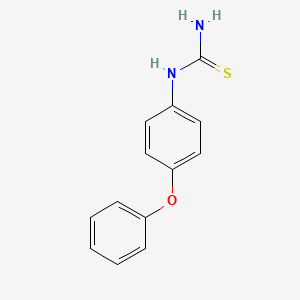

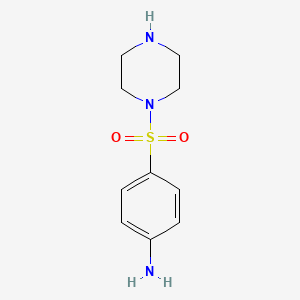

Aplicaciones Farmacéuticas

El this compound es un intermedio clave en la fabricación de inhibidores terapéuticos del cotransportador de sodio-glucosa-2 (SGLT2) . Los inhibidores de SGLT2 son una clase de medicamentos que se utilizan en el tratamiento de la diabetes tipo 2 .

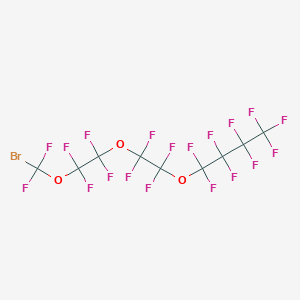

Escalado de Proceso Industrial

El escalado de proceso industrial del this compound se ha logrado utilizando dimetiltereftalato barato y fácilmente disponible como materia prima inicial . La preparación se llevó a cabo con éxito en aproximadamente 70 kg / lote con un rendimiento total del 24% .

Aplicaciones Antimicrobianas

Si bien los estudios específicos sobre el this compound son limitados, compuestos relacionados como los tiazoles y los pirazoles han demostrado propiedades antimicrobianas . Es posible que el this compound pueda tener aplicaciones similares.

Aplicaciones Anticancerígenas

De manera similar, los tiazoles y los pirazoles también se han estudiado por sus propiedades anticancerígenas . La investigación adicional podría revelar si el this compound tiene potencial en esta área.

Safety and Hazards

Mecanismo De Acción

Target of Action

5-Bromo-2-phenyloxazole is a key intermediate in the synthesis of a family of promising Sodium-Glucose Transporter 2 (SGLT2) inhibitors . SGLT2 inhibitors are a class of medications used in the treatment of type 2 diabetes. They work by preventing the reabsorption of glucose in the kidneys, thereby promoting the excretion of glucose in the urine and subsequently lowering blood glucose levels .

Mode of Action

This inhibition prevents the reabsorption of glucose in the kidneys, leading to a decrease in blood glucose levels .

Biochemical Pathways

By inhibiting SGLT2, less glucose is reabsorbed into the bloodstream, and more is excreted in the urine .

Pharmacokinetics

It has a high gastrointestinal (GI) absorption and is BBB permeant . . These properties may affect its bioavailability and distribution in the body.

Result of Action

As a key intermediate in the synthesis of sglt2 inhibitors, its ultimate effect is likely the reduction of blood glucose levels by promoting the excretion of glucose in the urine .

Análisis Bioquímico

Biochemical Properties

5-Bromo-2-phenyloxazole plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been identified as an inhibitor of the enzyme CYP1A2, which is involved in the metabolism of various drugs and xenobiotics . The interaction between 5-Bromo-2-phenyloxazole and CYP1A2 is characterized by the binding of the compound to the active site of the enzyme, leading to inhibition of its catalytic activity. Additionally, 5-Bromo-2-phenyloxazole has been shown to interact with other biomolecules, such as transport proteins, which may influence its distribution and effects within the body .

Cellular Effects

The effects of 5-Bromo-2-phenyloxazole on cellular processes are diverse and depend on the type of cell and the specific cellular contextFor example, 5-Bromo-2-phenyloxazole can modulate the activity of signaling pathways involved in cell proliferation and apoptosis, leading to changes in cell growth and survival . Furthermore, it has been observed to affect the expression of genes related to metabolic processes, potentially altering cellular energy production and utilization .

Molecular Mechanism

At the molecular level, 5-Bromo-2-phenyloxazole exerts its effects through various mechanisms. One key mechanism is the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of these biomolecules, leading to downstream effects on cellular function . For instance, the inhibition of CYP1A2 by 5-Bromo-2-phenyloxazole involves the binding of the compound to the enzyme’s active site, preventing the metabolism of its substrates . Additionally, 5-Bromo-2-phenyloxazole may influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

The effects of 5-Bromo-2-phenyloxazole can change over time in laboratory settings, depending on factors such as stability and degradation. In vitro studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to 5-Bromo-2-phenyloxazole can lead to cumulative effects on cellular function, such as alterations in gene expression and metabolic activity . In vivo studies have also demonstrated that the compound can have lasting effects on cellular processes, particularly when administered at high doses or over extended periods .

Dosage Effects in Animal Models

The effects of 5-Bromo-2-phenyloxazole in animal models vary with different dosages. At low doses, the compound may have minimal or no observable effects on cellular function . As the dosage increases, 5-Bromo-2-phenyloxazole can exert more pronounced effects, such as inhibition of enzyme activity and alterations in gene expression . High doses of the compound may also lead to toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . These dosage-dependent effects highlight the importance of careful dosing and monitoring in experimental studies involving 5-Bromo-2-phenyloxazole .

Metabolic Pathways

5-Bromo-2-phenyloxazole is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound is primarily metabolized by cytochrome P450 enzymes, including CYP1A2, which catalyze its oxidation and subsequent conjugation with glucuronic acid or sulfate . These metabolic reactions result in the formation of more water-soluble metabolites that can be excreted from the body . Additionally, 5-Bromo-2-phenyloxazole may influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in energy production and utilization .

Transport and Distribution

The transport and distribution of 5-Bromo-2-phenyloxazole within cells and tissues are mediated by various transporters and binding proteins. The compound is known to be highly permeable to cell membranes, allowing it to readily enter cells and exert its effects . Once inside the cell, 5-Bromo-2-phenyloxazole can interact with intracellular transporters that facilitate its distribution to specific cellular compartments . The localization and accumulation of the compound within cells can influence its activity and function, as well as its potential toxicity .

Subcellular Localization

The subcellular localization of 5-Bromo-2-phenyloxazole is an important factor in determining its activity and function. The compound has been found to localize to various subcellular compartments, including the cytoplasm, nucleus, and mitochondria . This localization is influenced by targeting signals and post-translational modifications that direct 5-Bromo-2-phenyloxazole to specific organelles . The presence of the compound in different subcellular locations can affect its interactions with biomolecules and its overall impact on cellular processes .

Propiedades

IUPAC Name |

5-bromo-2-phenyl-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO/c10-8-6-11-9(12-8)7-4-2-1-3-5-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSXVETKZQOUBNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=C(O2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30378325 | |

| Record name | 5-bromo-2-phenyloxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

92629-11-3 | |

| Record name | 5-bromo-2-phenyloxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-2-phenyl-1,3-oxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride](/img/structure/B1271462.png)

![N-[3-(aminomethyl)phenyl]acetamide Hydrochloride](/img/structure/B1271464.png)